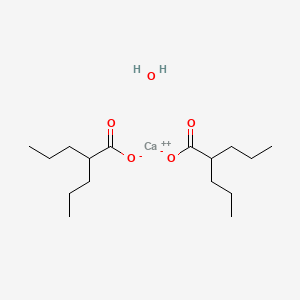
3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine;perchloric acid;perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine;perchloric acid;perchlorate is a complex organic compound that combines a pyridine ring with a pyrrolinium ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine typically involves the reaction of pyridine derivatives with pyrrolinium salts. One common method includes the condensation of pyridine with 1-methyl-3,4-dihydro-2H-pyrrole under acidic conditions to form the desired product. The reaction is often carried out in the presence of a strong acid such as perchloric acid to facilitate the formation of the pyrrolinium ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrolinium ion back to the pyrrole form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学研究应用
3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The pyrrolinium ion can interact with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s unique structure allows it to participate in specific molecular pathways, influencing cellular processes.
相似化合物的比较
Similar Compounds
Pyridine: A simpler analog with a single nitrogen-containing ring.
Pyrrole: Another related compound with a five-membered nitrogen-containing ring.
Imidazole: Contains two nitrogen atoms in a five-membered ring, similar to the pyrrolinium ion.
Uniqueness
3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine is unique due to the combination of the pyridine and pyrrolinium structures, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not observed in simpler analogs.
属性
分子式 |
C10H14Cl2N2O8 |
|---|---|
分子量 |
361.13 g/mol |
IUPAC 名称 |
3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine;perchloric acid;perchlorate |
InChI |
InChI=1S/C10H13N2.2ClHO4/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*2-1(3,4)5/h2,4,6-8,10H,3,5H2,1H3;2*(H,2,3,4,5)/q+1;;/p-1 |
InChI 键 |
YVNQUFIXEFYECT-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=CCCC1C2=CN=CC=C2.OCl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


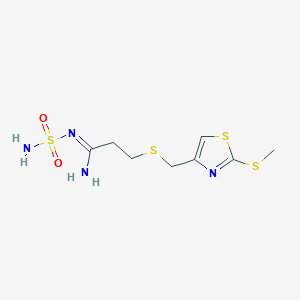
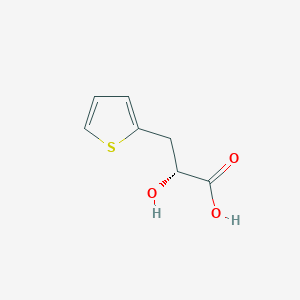

![tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate](/img/structure/B12283460.png)

![D-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2,3,4,5,6-pentafluorophenyl ester](/img/structure/B12283462.png)

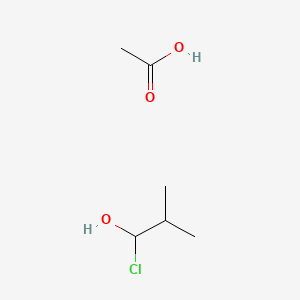
![3-Boc-4-[(benzyloxy)methyl]-1,2,3-oxathiazolidine 2,2-dioxide](/img/structure/B12283473.png)
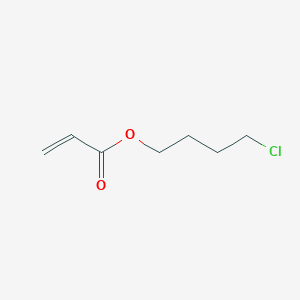
![(2S,4R)-1-[(2S)-2-(4-aminobutanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12283485.png)
![3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12283493.png)
![(6aS,10R)-2-Chloro-10-methyl-4-[(methylsulfonyl)methyl]-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine](/img/structure/B12283512.png)
